molecular formula C7H3ClF3NO3 B178007 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene CAS No. 158579-81-8

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B178007
CAS No.: 158579-81-8
M. Wt: 241.55 g/mol
InChI Key: XPGDBZMLVQPKOX-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3 and a molecular weight of 241.55 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene typically involves the nitration of 2-chloro-1-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the chloro group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the exothermic nature of the nitration process and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Scientific Research Applications

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and an electron-donating group (chloro) makes it a versatile compound for various chemical transformations .

Properties

IUPAC Name

2-chloro-4-nitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGDBZMLVQPKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573696
Record name 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158579-81-8
Record name 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158579-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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